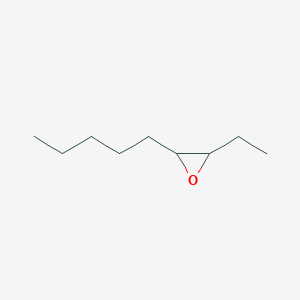

2-Ethyl-3-pentyloxirane

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

117842-33-8 |

|---|---|

Molecular Formula |

C9H18O |

Molecular Weight |

142.24 g/mol |

IUPAC Name |

2-ethyl-3-pentyloxirane |

InChI |

InChI=1S/C9H18O/c1-3-5-6-7-9-8(4-2)10-9/h8-9H,3-7H2,1-2H3 |

InChI Key |

BRBFKTQUGYOOEX-UHFFFAOYSA-N |

SMILES |

CCCCCC1C(O1)CC |

Canonical SMILES |

CCCCCC1C(O1)CC |

Synonyms |

Oxirane, 2-ethyl-3-pentyl- |

Origin of Product |

United States |

Mechanistic Investigations of 2 Ethyl 3 Pentyloxirane and Analogous Oxirane Transformations

Epoxide Ring-Opening Reactions

Epoxides can be readily cleaved through nucleophilic substitution pathways. jove.com The reaction's course, whether it follows an S_N_1-like or S_N_2-like mechanism, is determined by the reaction conditions—specifically, the presence of an acid or a base. libretexts.org

Acid-Catalyzed Ring Opening

Under acidic conditions, the epoxide oxygen is first protonated, creating a more reactive intermediate with a good leaving group (an alcohol). libretexts.orglibretexts.org This initial step facilitates the nucleophilic attack that opens the ring. The reactions are generally conducted under milder conditions than those required for other ethers due to the inherent strain in the epoxide ring. pressbooks.pub

The acid-catalyzed ring-opening of an epoxide is best described as a hybrid of an S_N_1 and S_N_2 mechanism. libretexts.orgbyjus.com After the initial protonation of the epoxide oxygen, the carbon-oxygen bonds begin to weaken and stretch. libretexts.org This allows a partial positive charge to develop on the carbon atoms. libretexts.org Unlike a pure S_N_1 reaction, a discrete carbocation intermediate is generally not formed. byjus.com Instead, the nucleophile attacks the electrophilic carbon before the C-O bond fully cleaves. libretexts.orglibretexts.org

This process exhibits S_N_1-like characteristics because the transition state has significant carbocationic character, with the positive charge being shared and stabilized by the more substituted carbon atom. pressbooks.pubopenstax.org However, the reaction also displays S_N_2-like character, as the nucleophile performs a backside attack on the carbon-oxygen bond, leading to an inversion of stereochemistry. pressbooks.puborganic-chemistry.org

The regiochemical outcome of acid-catalyzed ring-opening in unsymmetrical epoxides is dictated by the stability of the partial positive charge in the transition state. chemistrysteps.com The nucleophile preferentially attacks the carbon atom that can better stabilize this charge. Consequently, when one of the epoxide carbons is tertiary, the attack occurs predominantly at that more substituted site, which is an S_N_1-like result. libretexts.orgpressbooks.pubopenstax.org When both epoxide carbons are primary or secondary, the nucleophilic attack typically occurs at the less substituted carbon, an S_N_2-like outcome. libretexts.orgpressbooks.pub

In the case of 2-Ethyl-3-pentyloxirane, both C2 (bearing an ethyl group) and C3 (bearing a pentyl group) are secondary carbons. The electronic and steric influences are more subtle, and a mixture of products can often be formed. pressbooks.pub However, the general principle favors attack at the site that leads to a more stable carbocation-like transition state. stackexchange.com

Table 1: Regioselectivity in Acid-Catalyzed Epoxide Ring-Opening

| Reaction Type | Reagents | General Site of Nucleophilic Attack | Expected Major Product for this compound |

| Hydrolysis | Dilute H₂SO₄, H₂O | More substituted carbon libretexts.org | 3-Ethylheptane-3,4-diol |

| Alcoholysis | CH₃OH, H⁺ | More substituted carbon libretexts.org | 4-Methoxy-3-ethylheptan-3-ol |

| Hydrohalogenation | Anhydrous HBr | More substituted carbon pressbooks.pub | 4-Bromo-3-ethylheptan-3-ol |

Note: The regioselectivity can be influenced by the specific nucleophile and reaction conditions, and mixtures of regioisomers are possible.

Base/Nucleophile-Catalyzed Ring Opening

In the absence of an acid to protonate the oxygen, a strong nucleophile is required to open the epoxide ring. masterorganicchemistry.comjove.com This reaction is a classic example of an S_N_2 mechanism driven by the relief of the significant ring strain inherent in the three-membered ring. masterorganicchemistry.comlibretexts.org

The base-catalyzed ring-opening of epoxides is a typical S_N_2 reaction. pressbooks.pubopenstax.org The strong nucleophile, such as a hydroxide (B78521) ion (OH⁻), an alkoxide ion (RO⁻), or a Grignard reagent, directly attacks one of the electrophilic carbons of the epoxide. jove.compressbooks.pub This attack occurs at the less sterically hindered carbon atom, as steric hindrance is the dominant factor in S_N_2 reactions. masterorganicchemistry.comopenstax.org

The nucleophilic attack forces the C-O bond to break, with the oxygen atom becoming an alkoxide anion. libretexts.org This alkoxide is a poor leaving group, but the high energy of the strained ring provides the necessary driving force for the reaction to proceed. libretexts.orgjove.com A subsequent protonation step, typically from the solvent or during an aqueous workup, neutralizes the alkoxide to form the final alcohol product. libretexts.orgmasterorganicchemistry.com The reaction results in a net inversion of stereochemistry at the site of the nucleophilic attack. masterorganicchemistry.comjove.com

Table 2: Characteristics of Base-Catalyzed Epoxide Ring-Opening

| Feature | Description |

| Mechanism | S_N_2 jove.comlibretexts.org |

| Nucleophile | Requires a strong nucleophile (e.g., OH⁻, RO⁻, R-MgX) masterorganicchemistry.comjove.com |

| Regioselectivity | Attack occurs at the less sterically hindered carbon. pressbooks.pubopenstax.org For this compound, attack would occur at C2. |

| Stereochemistry | Inversion of configuration at the attacked carbon, leading to a trans product. masterorganicchemistry.comjove.com |

| Driving Force | Relief of ring strain. libretexts.orgmasterorganicchemistry.com |

Regioselectivity at Less Hindered Carbon

The ring-opening of unsymmetrical epoxides, such as this compound, under basic or nucleophilic conditions is a regioselective process governed largely by steric hindrance. The reaction proceeds via an SN2 mechanism, where the nucleophile attacks one of the two electrophilic carbon atoms of the oxirane ring. libretexts.orglumenlearning.com In this mechanism, the leaving group is a poor one—an alkoxide anion—meaning the ring is unlikely to open without a direct "push" from a potent nucleophile. libretexts.orglibretexts.org

Consequently, the nucleophile will preferentially attack the carbon atom that is less sterically encumbered. fiveable.mechemistrysteps.comnumberanalytics.com In the case of this compound, the two carbons of the epoxide ring are C2 (substituted with an ethyl group) and C3 (substituted with a pentyl group). The ethyl group presents a smaller steric profile than the pentyl group. Therefore, nucleophilic attack is favored at the C2 position, the less hindered carbon. This principle, often referred to as anti-Markovnikov regioselectivity in this context, leads to the formation of a single predominant regioisomer. fiveable.me The reaction involves a backside attack, resulting in an inversion of stereochemical configuration at the carbon being attacked. libretexts.orgorganicchemistrytutor.com

Diverse Nucleophile Reactivity (e.g., amines, Grignard reagents, ethoxide, azide)

A wide array of nucleophiles can be employed to open the epoxide ring of compounds like this compound, each following the general principle of attacking the less substituted carbon in the absence of acid catalysis. libretexts.org

Amines : The reaction of epoxides with amines or ammonia (B1221849) is a common method for synthesizing β-amino alcohols. numberanalytics.compolymerinnovationblog.com The reaction proceeds through an SN2-like mechanism where the amine's lone pair of electrons attacks the less hindered epoxide carbon. polymerinnovationblog.comresearchgate.net This initial addition results in a zwitterionic intermediate which, after a proton transfer, yields the final product. polymerinnovationblog.com Studies have shown that these reactions can be water-catalyzed, which may be relevant in certain reaction conditions. oberlin.eduacs.org For internal epoxides, the reaction can be slow and may require elevated temperatures in the absence of a catalyst. researchgate.net

Grignard Reagents : As strong nucleophiles and strong bases, Grignard reagents (R-MgX) react readily with epoxides. libretexts.org The mechanism is a classic SN2 attack on the less sterically hindered carbon of the oxirane ring. organicchemistrytutor.comvedantu.com This reaction is highly useful synthetically as it forms a new carbon-carbon bond, extending the carbon chain. libretexts.orgorganicchemistrytutor.com The initial product is a magnesium alkoxide, which is then protonated during an acidic workup to yield the final alcohol. organicchemistrytutor.comvaia.com

Ethoxide : Alkoxides, such as sodium ethoxide (NaOEt), are potent nucleophiles that react with epoxides under basic conditions. libretexts.orgchemistrysteps.com The negatively charged ethoxide ion attacks the less substituted carbon in an SN2 fashion, leading to an alkoxide intermediate that is subsequently protonated to form a β-hydroxy ether. libretexts.org

Azide (B81097) : The azide ion (N₃⁻) is an effective nucleophile for epoxide ring-opening, producing versatile β-azido alcohols. cmu.eduresearchgate.net Under neutral or basic conditions, the reaction is regioselective for the less substituted carbon. cmu.edu However, the regioselectivity of azidolysis can be notably influenced by pH. Under acidic conditions, the reaction can be shifted to favor attack at the more substituted carbon, a phenomenon attributed to the protonation of the epoxide oxygen, which stabilizes developing positive charge at the more substituted position. cmu.eduutwente.nl

The table below summarizes the expected major product from the reaction of various nucleophiles with an analogous, simplified epoxide (1,2-epoxyhexane) under basic/nucleophilic conditions, illustrating the consistent regioselectivity.

| Nucleophile | Reagent Example | Product Type from 1,2-Epoxyhexane | Mechanism |

|---|---|---|---|

| Amine | Ammonia (NH₃) | 1-Amino-2-hexanol | SN2 |

| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr) | 2-Heptanol | SN2 |

| Alkoxide | Sodium Ethoxide (NaOEt) | 1-Ethoxy-2-hexanol | SN2 |

| Azide | Sodium Azide (NaN₃) | 1-Azido-2-hexanol | SN2 |

Transition Metal-Catalyzed Ring Opening Mechanisms

Titanium(III) reagents, most notably titanocene(III) chloride (Cp₂TiCl), offer a distinct mechanism for epoxide ring-opening that proceeds through a radical pathway. researchgate.netnih.gov This method provides access to products with regioselectivity that is often opposite to that of traditional nucleophilic substitutions. nih.gov The process begins with a single-electron transfer (SET) from the Ti(III) complex to the epoxide. researchgate.netrsc.org This transfer induces homolytic cleavage of one of the C-O bonds, generating a carbon-centered β-titanoxy radical. researchgate.netnih.gov

The fate of this radical intermediate is dependent on the reaction conditions and the substrate's structure. In the presence of a suitable radical acceptor, such as a pendant alkene, the initially formed radical can undergo intramolecular cyclization. researchgate.netnih.gov This radical cyclization is a powerful tool for constructing cyclic and polycyclic systems. rsc.org The stereoselectivity of subsequent C-C bond formation can be influenced by the presence of nearby functional groups, such as hydroxyls, which can coordinate to the titanium center. nih.gov

Copper catalysts facilitate a unique ring expansion reaction of vinyl oxiranes, transforming them into 2,5-dihydrofuran (B41785) derivatives. nsf.govnih.gov This transformation is catalyzed by various copper complexes, including copper(II) acetylacetonate. nih.gov Mechanistic studies, supported by density functional theory (DFT) computations, suggest a complex pathway that differs significantly from simple nucleophilic opening. acs.orgnih.gov

Enzyme-Catalyzed Asymmetric Nucleophilic Ring Opening

Biocatalysis provides a powerful strategy for the asymmetric ring-opening of epoxides, yielding enantiomerically pure products that are valuable chiral building blocks. core.ac.uknih.gov Epoxide hydrolases (EHs) are a primary class of enzymes used for this purpose. nih.govwikipedia.org These enzymes catalyze the hydrolysis of epoxides to vicinal diols. nih.govebi.ac.uk The mechanism for most EHs involves a covalent, two-step process. nih.govrug.nl An active site nucleophile, typically an aspartate residue, attacks an epoxide carbon, forming a covalent alkyl-enzyme intermediate. This step proceeds with inversion of configuration. nih.gov A water molecule, activated by other active site residues, then hydrolyzes the ester intermediate, regenerating the enzyme and releasing the diol product, again with an inversion of configuration. rug.nl

Beyond hydrolysis, other enzymes like halohydrin dehalogenases can catalyze the ring-opening of epoxides with a variety of non-natural nucleophiles, such as azide and cyanide, providing access to β-substituted alcohols with high enantioselectivity through kinetic resolution. core.ac.uk

Enzyme promiscuity refers to the ability of an enzyme to catalyze reactions other than the one for which it evolved. researchgate.net This phenomenon is significant in biocatalysis, as it can be exploited for novel transformations. For example, some epoxide hydrolases exhibit promiscuous dehalogenase activity. acs.org More commonly, the promiscuity of enzymes like halohydrin dehalogenases is harnessed to accept a range of anionic nucleophiles beyond halides, including cyanide, azide, and nitrite. core.ac.uknih.gov

The substrate scope of an enzyme defines the range of compounds it can effectively process. For epoxide hydrolases, the natural substrate scope can be limited, often posing a challenge for the synthesis of bulky pharmaceutical precursors. pnas.org However, modern protein engineering techniques, such as directed evolution and rational design, have been successfully employed to expand the active site pocket and alter substrate access tunnels. pnas.org These modifications have generated enzyme variants with enhanced activity and broadened substrate scope, enabling them to accommodate larger, more complex epoxides that are poor substrates for the wild-type enzymes. pnas.org

The table below illustrates the concept of substrate scope by showing the relative activity of a hypothetical wild-type Epoxide Hydrolase (EH) versus an engineered variant on a series of epoxides with increasing steric bulk.

| Substrate | Steric Bulk | Relative Activity (Wild-Type EH) | Relative Activity (Engineered EH) |

|---|---|---|---|

| Propylene (B89431) Oxide | Low | 100% | 95% |

| 1,2-Epoxyhexane | Medium | 65% | 110% |

| Styrene Oxide | High | 15% | 150% |

| α-Naphthyl Glycidyl Ether | Very High | <1% | 85% |

Enantioselectivity and Efficiency

The stereodivergent synthesis of chiral epoxides, such as the analogous compound 2-methyl-3-pentyloxirane (B8778306), highlights the power of chemo-enzymatic methods to achieve high enantioselectivity. bohrium.com The preparation of all four stereoisomers of 2-methyl-3-pentyloxirane has been accomplished through the kinetic resolution of racemic chlorohydrins, followed by reduction catalyzed by ketoreductases and subsequent cyclization. thieme-connect.com

Research has demonstrated that different ketoreductases exhibit distinct stereoselectivity, enabling access to specific isomers. For instance, the reduction of an ethyl-substituted precursor using the ketoreductase EryKR3 resulted in the desired product with an isomer percentage of 91%. thieme-connect.com In contrast, another enzyme, MycKR6, showed lower selectivity for the same substrate, yielding only a 46% isomer percentage. This substrate- and enzyme-dependent efficiency is crucial for accessing specific enantiopure epoxides. thieme-connect.com

Table 1: Ketoreductase-Catalyzed Stereodivergent Synthesis of 2-Methyl-3-pentyloxirane Precursors This table is representative of data for analogous substituted precursors.

| Enzyme | Substrate | Isomer Percentage (%) | Yield (%) |

|---|---|---|---|

| EryKR3 | Ethyl-substituted precursor | 91 | ~65 |

| MycKR6 | Ethyl-substituted precursor | 46 | ~65 |

Rearrangement and Isomerization Pathways

A highly efficient method for the transformation of epoxides involves iridium-catalyzed isomerization to aldehydes. rsc.org This reaction is particularly effective for terminal epoxides, converting them into aldehydes with perfect regioselectivity. rsc.orgresearchgate.net A key advantage of this method is the use of a readily accessible, air-stable cationic iridium hydride catalyst that operates at low loadings (as low as 0.5 mol%) and tolerates a wide array of functional groups that would be incompatible with traditional Lewis acid catalysts. rsc.orgresearchgate.net The reaction proceeds under mild conditions, often at temperatures around 100°C, and can be scaled up, making it a practical synthetic tool. rsc.org

Mechanistic investigations, including Density Functional Theory (DFT) calculations, provide strong evidence for a rare hydride mechanism in the iridium-catalyzed isomerization of epoxides. rsc.orgresearchgate.net The catalytically active species is an iridium hydride complex. researchgate.net The proposed mechanism involves two main steps:

Ring-Opening: The initial step is the regioselective opening of the epoxide ring by the iridium catalyst. researchgate.net

Hydride Transfer and Tautomerization: This is followed by a hydride transfer sequence, paralleled by a metal-catalyzed tautomerization to yield the final aldehyde product. rsc.orgresearchgate.net

DFT studies have shown that this iridium hydride pathway has a low energy barrier, which is consistent with the mild reaction conditions observed experimentally. researchgate.net The mechanism is analogous to pathways elucidated for palladium hydride complexes in similar isomerizations. rsc.org

The iridium-catalyzed isomerization can be considered an analogue of the classic Meinwald rearrangement, which describes the Lewis acid-promoted rearrangement of epoxides to carbonyl compounds. An efficient method has been developed for synthesizing various derivatives through the in situ generation of aldehydes from epoxides via this rearrangement, followed by immediate use in a subsequent reaction, such as reductive amination to form synthetically useful amines. researchgate.net This one-pot procedure demonstrates the synthetic utility of the epoxide-to-aldehyde transformation as a key step in more complex molecular syntheses. researchgate.net

The hallmark of this carbonylative deoxygenation reaction is the consistent inversion of stereochemistry. umn.eduacs.org cis-Epoxides are reduced to trans-alkenes, and trans-epoxides are converted to cis-alkenes. nih.gov Detailed mechanistic investigations reveal that this stereochemical outcome is substrate-dependent and points to a specific pathway for the C-O bond activation step. d-nb.info The observed inversion is consistent with an Sₙ2-type reaction mechanism. d-nb.info This contrasts with other metal-catalyzed deoxygenations that proceed through an oxidative addition mechanism, which typically results in the retention of stereochemistry. d-nb.info The ability to control the stereochemical outcome by selecting the appropriate catalytic system and mechanism is a powerful tool in modern organic synthesis. researchgate.net

Table 2: Stereospecific Deoxygenation of an Analogous Epoxide Data based on the deoxygenation of rac-cis-2-Methyl-3-pentyloxirane. doi.org

| Substrate | Product | Stereospecificity | Yield (%) |

|---|

Carbonylative Deoxygenation of Disubstituted Epoxides

Catalytic Systems and Optimal Solvents

The transformation of oxiranes, including analogues of this compound, is a focal point of synthetic and mechanistic chemistry. The choice of catalytic system and solvent is paramount in directing the reaction pathway, yield, and stereoselectivity. While specific data for this compound is limited, studies on analogous structures provide significant insights into the conditions required for their transformations.

For the epoxidation of alkenes to form oxiranes, manganese(III) porphyrin-based catalytic systems have been investigated. In the epoxidation of (R)-limonene, a reaction analogous to the formation of substituted oxiranes, dichloromethane (B109758) (CH₂Cl₂) was used as the solvent at 298 K. acs.org The catalyst, a manganese(III)-containing molecular basket, facilitates the oxygen atom transfer from a sacrificial oxidant, such as iodosylarene, to the alkene. acs.org The selection of a non-polar solvent like dichloromethane is crucial for stabilizing the reactive intermediates. In other systems, tungsten-catalyzed epoxidation using sodium tungstate (B81510) (Na₂WO₄) and hydrogen peroxide has been shown to be effective, often in the presence of a phase-transfer agent to facilitate the reaction between aqueous and organic phases.

In the context of ring-opening reactions, organoaluminum reagents have demonstrated high stereospecificity. For instance, diethylaluminum 2,2,6,6-tetramethylpiperidide (DATMP) can isomerize trisubstituted oxiranes to allylic alcohols. researchgate.net The solvent for such transformations is critical in modulating the reactivity and selectivity of the organoaluminum reagent.

For the deoxygenation of epoxides, a reaction that converts them back to alkenes, tetrahydrofuran (B95107) (THF) has been identified as an optimal solvent. doi.org A screening of various solvents, including 2-MeTHF, EtOAc, 1,4-dioxane, benzene, and toluene, revealed that THF provided the highest yield for the deoxygenation of cis-2-methyl-3-pentyloxirane, a close analogue of this compound. doi.org The reaction is typically catalyzed by a cobalt complex under a carbon monoxide atmosphere. doi.org

The following table summarizes the catalytic systems and solvents used in transformations of analogous oxiranes.

| Transformation | Catalytic System | Optimal Solvent(s) | Substrate Analogue | Reference(s) |

| Epoxidation | Manganese(III) Porphyrin / Iodosylarene | Dichloromethane | (R)-Limonene | acs.org |

| Epoxidation | Sodium Tungstate (Na₂WO₄) / Hydrogen Peroxide | Biphasic system | General Alkenes | |

| Isomerization (Ring Opening) | Diethylaluminum 2,2,6,6-tetramethylpiperidide (DATMP) | Not specified | Trisubstituted Oxiranes | researchgate.net |

| Deoxygenation | Cobalt Complex / Carbon Monoxide | Tetrahydrofuran (THF) | cis-2-Methyl-3-pentyloxirane | doi.org |

Formation in Complex Chemical Systems

Role of this compound Analogues as Intermediates in Low-Temperature Combustion

Analogues of this compound, such as ethyloxirane and 2,3-dimethyloxirane, are recognized as significant intermediates in the low-temperature combustion of hydrocarbons. nsf.govuga.eduosti.gov These cyclic ethers are formed in abundance during the oxidation of fuels like n-butane. uga.eduosti.govuga.edu Their formation is a key indicator of reaction pathways mediated by hydroperoxy-substituted carbon-centered radicals (˙QOOH), which are central to the chain-branching reactions that govern autoignition phenomena at low temperatures. nsf.govuga.edu

The inclusion of detailed reaction sub-mechanisms for these cyclic ethers in combustion models is crucial for improving the accuracy of simulations. nsf.govuga.edu Neglecting or oversimplifying the consumption reactions of these intermediates can lead to significant discrepancies between model predictions and experimental observations. nsf.govuga.edu

Modeling and Experimental Observations of Cyclic Ether Formation

The study of cyclic ether formation and consumption in low-temperature combustion relies on a combination of advanced experimental techniques and computational modeling. Multiplexed Photoionization Mass Spectrometry (MPIMS) is a powerful experimental tool used to identify and quantify the intermediates formed during combustion, including alkyl-substituted oxiranes. uga.eduosti.govuga.edu Experiments using MPIMS have been conducted to study the Cl-initiated oxidation of cis-2,3-dimethyloxirane and ethyloxirane at low pressures (10 Torr) and temperatures of 650 K and 800 K, providing valuable data on their reaction mechanisms. uga.eduosti.gov

Kinetic modeling plays a vital role in understanding the complex reaction networks involved in combustion. The development of detailed sub-mechanisms for cyclic ethers, often using tools like the Reaction Mechanism Generator (RMG), allows for a more accurate representation of their chemistry in larger combustion models. nsf.gov For instance, integrating a detailed sub-mechanism for ethyloxirane and 2,3-dimethyloxirane into the NUIGMech1.1 mechanism has been shown to improve the prediction of species profiles and ignition delay times for n-butane combustion. nsf.gov

Theoretical calculations, such as those using the CBS-QB3 and G4 composite methods, are employed to determine the thermochemical and kinetic data for the reactions involving cyclic ethers. unizar.es These calculations help to elucidate reaction pathways and determine the rate coefficients for key elementary reactions, such as the formation of oxiranes from hydroperoxyalkyl radicals. unizar.es

The following table presents a summary of the modeling and experimental approaches used to study cyclic ether formation in combustion.

| Approach | Technique/Method | Key Findings | Analogue Studied | Reference(s) |

| Experimental | Multiplexed Photoionization Mass Spectrometry (MPIMS) | Identification and quantification of consumption reaction products. | cis-2,3-dimethyloxirane, Ethyloxirane | uga.eduosti.govuga.edu |

| Modeling | Reaction Mechanism Generator (RMG) | Development of detailed sub-mechanisms for cyclic ether consumption. | Ethyloxirane, 2,3-dimethyloxirane | nsf.gov |

| Modeling | Integration with larger mechanisms (e.g., NUIGMech1.1) | Improved prediction of ignition delay times and species profiles. | Ethyloxirane, 2,3-dimethyloxirane | nsf.gov |

| Theoretical | CBS-QB3 and G4 composite methods | Calculation of reaction barriers and rate coefficients for oxirane formation. | Hydroperoxyalkyl radicals | unizar.es |

Stereochemical Control and Enantioselective Processes Involving 2 Ethyl 3 Pentyloxirane

Diastereoselective Synthesis and Reactions

Diastereoselectivity refers to the preferential formation of one diastereomer over another in a chemical reaction. For a molecule like 2-ethyl-3-pentyloxirane, which has two stereocenters, four possible stereoisomers exist: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) pair are enantiomers, as are the (2R,3S) and (2S,3R) pair. Any combination of one from the first pair with one from the second pair are diastereomers.

The synthesis of this compound typically involves the epoxidation of an alkene precursor, in this case, (E)- or (Z)-3-octene. The geometry of the starting alkene plays a crucial role in determining the diastereomeric ratio of the resulting epoxide.

The epoxidation of cis-alkenes, such as cis-stilbene, with manganese(III) porphyrin catalysts can lead to the formation of both cis- and trans-epoxides, though the cis-product usually predominates, indicating retention of stereochemistry. acs.org The diastereoselectivity of such reactions can be influenced by the choice of terminal oxidant and the presence of strong σ-donating axial ligands. acs.org For instance, stronger ligand coordination can lead to greater stereoselectivity. acs.org

A study on the stereodivergent synthesis of various epoxides, including 2-methyl-3-pentyloxirane (B8778306), highlights the potential to access all four stereoisomers from the same starting materials through chemoenzymatic methods. thieme-connect.combohrium.com This approach often involves the combination of enzymes, such as ene-reductases and alcohol dehydrogenases, or a mix of organocatalysts and enzymes. thieme-connect.combohrium.com

| Starting Material | Catalyst/Reagent | Product(s) | Diastereomeric Ratio (dr) | Yield |

| cis-Stilbene | Manganese(III) porphyrin / Iodosylarene | cis- and trans-2,3-Diphenyloxirane | Predominantly cis | Not specified |

| α,β-Unsaturated Ketones | Ene-reductase & Alcohol Dehydrogenase | Substituted γ-Butyrolactones | >99% de | >99% Conv. |

This table illustrates examples of diastereoselective reactions leading to cyclic compounds, including precursors that could be analogous to those for this compound.

The strained three-membered ring of epoxides makes them susceptible to ring-opening reactions by nucleophiles. These reactions can proceed with a high degree of stereoselectivity. The ring-opening of epoxides can occur under acidic, basic, or neutral conditions. lboro.ac.uk

For instance, organoaluminum reagents like diethylaluminum 2,2,6,6-tetramethylpiperidide (DATMP) have been shown to facilitate highly stereospecific oxirane ring-opening to form allylic alcohols. researchgate.net The stereochemistry of the starting epoxide dictates the stereochemistry of the resulting product. For example, c-3-butyl-2-methyl-r-2-pentyloxirane is transformed into 2-pentyl-1-hepten-3-ol, while its diastereomer yields (E)-6-methyl-6-undecen-5-ol. researchgate.net This highlights how the initial diastereomeric purity of the epoxide directly influences the stereochemical outcome of subsequent transformations.

Enantioselective Catalysis in Oxirane Chemistry

Enantioselective catalysis is a powerful tool for producing enantiomerically enriched compounds, where one enantiomer is formed in excess over the other. This is particularly important in the synthesis of chiral molecules for applications in pharmaceuticals and materials science.

The development of chiral catalysts for the asymmetric epoxidation of unfunctionalized alkenes has been a significant area of research. Well-known methods include the Sharpless-Katsuki epoxidation for allylic alcohols and the Jacobsen-Katsuki epoxidation. sigmaaldrich.com

Jacobsen's Catalyst : This manganese-based catalyst, derived from a chiral salen ligand, is effective for the enantioselective epoxidation of various alkenes. wisc.edu The process involves the reaction of a chiral (R,R)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine ligand with manganese(II) acetate. wisc.edu The resulting catalyst can be used to epoxidize alkenes with high enantioselectivity. wisc.edu

Shi Catalyst : This fructose-derived organocatalyst provides an efficient metal-free method for asymmetric epoxidation. sigmaaldrich.com It is particularly effective for epoxidizing trans-alkenes and some cis-alkenes with good to excellent yields and selectivities, using oxidants like Oxone or hydrogen peroxide. sigmaaldrich.com

Iron-Based Catalysts : Bio-inspired iron complexes have emerged as low-cost and environmentally benign catalysts for asymmetric epoxidation. nih.gov A pseudo-C2-symmetric iron(II) catalyst has been shown to be effective for the asymmetric epoxidation of trisubstituted α,β-unsaturated esters, yielding epoxides with up to 99% enantiomeric excess (ee). nih.gov

Schiff Base/Ti(IV) Catalysts : A method utilizing a chiral Schiff base derived from hydroquinine (B45883) and Ti(Oi-Pr)4 has been developed for the catalytic asymmetric epoxidation of N-alkenyl sulfonamides, achieving up to 97% ee. rsc.org

| Catalyst Type | Example Catalyst | Substrate Type | Enantiomeric Excess (ee) |

| Manganese-Salen | Jacobsen's Catalyst | Alkenes | High |

| Organocatalyst | Shi Catalyst | trans-Alkenes | Up to >99% |

| Iron Complex | Fe(L*)2(CH3CN)(OTf) | Trisubstituted α,β-Unsaturated Esters | Up to 99% |

| Titanium Complex | Schiff base/Ti(Oi-Pr)4 | N-Alkenyl Sulfonamides | Up to 97% |

This table summarizes various chiral catalyst systems and their effectiveness in asymmetric epoxidation reactions.

Organocatalysis offers a metal-free alternative for promoting chemical reactions. In the context of oxirane chemistry, chiral organocatalysts can be employed for the enantioselective ring-opening of epoxides.

While specific examples for this compound are not detailed in the provided search results, the development of enantioselective organocatalytic methods for the alpha-functionalization of aldehydes and ketones to form chiral epoxides is a related and important area. caltech.edu For instance, α-chloroaldehydes, prepared via asymmetric enamine catalysis, can be converted in situ to terminal epoxides with excellent selectivities. caltech.edu

Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture of starting materials into a single, enantiomerically pure product in high yield. This process combines a rapid, reversible racemization of the starting material with a highly enantioselective, irreversible reaction.

In the context of epoxides, DKR can be applied to a racemic mixture of this compound. While specific DKR studies on this exact compound are not prevalent in the search results, the principles have been applied to similar structures. For instance, the stereodivergent synthesis of 2-methyl-3-pentyloxirane stereoisomers has been reported, which may involve DKR principles in the enzymatic or chemoenzymatic steps. thieme-connect.combohrium.com A dual-catalytic system, such as a Cu(I)/chiral phosphoric acid, has been used for the asymmetric radical aminotrifluoromethylation of alkenes, which could conceptually be applied in a DKR of a corresponding halo-alcohol precursor to an epoxide. acs.org

Stereochemical Consequences of Ring-Opening Reactions

The ring-opening of epoxides like this compound is a stereospecific process, meaning the stereochemistry of the starting material dictates the stereochemistry of the product. The outcome is highly dependent on the reaction mechanism, which is in turn influenced by the reaction conditions—specifically, whether the reaction is performed in an acidic or basic medium. In virtually all cases, the reaction proceeds via backside attack of the nucleophile on one of the epoxide carbons, leading to a product with a trans relationship between the incoming nucleophile and the newly formed hydroxyl group. transformationtutoring.comchemistrysteps.com

Mechanistic Insights into Stereospecificity

The stereospecificity of epoxide ring-opening reactions is a direct result of the underlying reaction mechanisms, which are primarily variants of the S(_N)2 (bimolecular nucleophilic substitution) reaction. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com The considerable ring strain of the three-membered epoxide ring (approximately 13 kcal/mol) makes it susceptible to nucleophilic attack, even though an alkoxide is typically a poor leaving group. masterorganicchemistry.comresearchgate.net

Under Basic or Nucleophilic Conditions: With strong nucleophiles (e.g., Grignard reagents, alkoxides, hydroxide), the reaction is a straightforward S(_N)2 process. masterorganicchemistry.comucalgary.ca The nucleophile directly attacks one of the carbon atoms of the epoxide ring. This attack occurs from the side opposite the C-O bond, forcing the ring to open and inverting the stereochemical configuration at the site of attack. ucalgary.ca For an unsymmetrical epoxide like this compound, this attack preferentially occurs at the less sterically hindered carbon atom. chemistrysteps.comucalgary.ca

Under Acidic Conditions: In the presence of an acid, the epoxide oxygen is first protonated, which makes it a much better leaving group (a neutral alcohol). ucalgary.camasterorganicchemistry.com This activation makes the epoxide more electrophilic and allows it to be attacked even by weak nucleophiles like water or alcohols. libretexts.orgucalgary.ca The subsequent nucleophilic attack is best described as an S(_N)2-like or borderline S(_N)1 mechanism. ucalgary.calibretexts.org While a full carbocation does not typically form, the transition state has significant carbocation character. ucalgary.camasterorganicchemistry.com Positive charge builds on the more substituted carbon atom, which can better stabilize it. masterorganicchemistry.com Consequently, the nucleophile preferentially attacks the more substituted carbon. transformationtutoring.comucalgary.ca Despite this S(_N)1-like character in terms of regioselectivity, the attack still occurs from the backside because the C-O bond is not fully broken and the bulky, protonated oxygen atom blocks the front side. ucalgary.calibretexts.org This results in inversion of stereochemistry at the carbon that is attacked. transformationtutoring.comucalgary.ca

Retention vs. Inversion of Stereochemistry in Nucleophilic Attack

The ring-opening of this compound, whether under acidic or basic conditions, proceeds with inversion of stereochemistry at the carbon atom that undergoes nucleophilic attack. transformationtutoring.comucalgary.ca The stereocenter that is not attacked retains its original configuration. masterorganicchemistry.com The concept of retention of stereochemistry is generally not observed in these standard S(_N)2 or S(_N)2-like epoxide opening reactions. mdpi.com The invariable outcome is a backside attack leading to stereochemical inversion at the electrophilic carbon. ucalgary.calibretexts.org

The key difference between acidic and basic conditions lies in the regioselectivity—which of the two non-equivalent carbons in this compound is attacked—not in whether the attack causes inversion or retention.

Table 1: Regiochemical and Stereochemical Outcomes of Nucleophilic Ring-Opening of (2R,3R)-2-Ethyl-3-pentyloxirane This table illustrates the predicted products from the reaction of a single enantiomer of this compound under different conditions. The attack at either C2 or C3 occurs with inversion of configuration at that carbon, while the configuration of the other carbon is retained.

| Reaction Condition | Nucleophile (Nu⁻) | Site of Attack | Predicted Major Product | Stereochemical Outcome |

| Basic/Nucleophilic | CH₃O⁻ | C2 (less substituted) | (2S,3R)-2-methoxy-3-octanol | Inversion at C2, Retention at C3 |

| Acidic | CH₃OH / H⁺ | C3 (more substituted) | (2R,3S)-3-methoxy-2-octanol | Retention at C2, Inversion at C3 |

Table 2: Summary of Mechanistic and Stereochemical Features This table summarizes the core mechanistic features that dictate the stereochemical consequences of the ring-opening reaction.

| Feature | Acid-Catalyzed Ring-Opening | Base-Catalyzed Ring-Opening |

| Mechanism Type | S(_N)2-like (with S(_N)1 character) ucalgary.calibretexts.org | S(_N)2 masterorganicchemistry.comucalgary.ca |

| Initial Step | Protonation of epoxide oxygen ucalgary.camasterorganicchemistry.com | Nucleophilic attack on a carbon atom libretexts.orgmasterorganicchemistry.com |

| Regioselectivity | Attack at the more substituted carbon transformationtutoring.comchemistrysteps.com | Attack at the less substituted carbon chemistrysteps.comucalgary.ca |

| Stereochemistry at site of attack | Inversion transformationtutoring.comucalgary.caucalgary.ca | Inversion masterorganicchemistry.comucalgary.ca |

| Overall Product Stereochemistry | trans (anti-addition) transformationtutoring.comchemistrysteps.com | trans (anti-addition) transformationtutoring.comchemistrysteps.com |

Applications in Complex Molecule Synthesis and Chemical Transformations

A Key Player in Organic Synthesis

In the field of organic synthesis, synthons are idealized fragments of a molecule used to plan a synthetic route. wikipedia.org 2-Ethyl-3-pentyloxirane and its related structures are considered valuable synthons due to the reactive nature of the epoxide ring. This three-membered ring is strained and can be readily opened by various reagents, allowing for the introduction of new functional groups and the formation of new carbon-carbon or carbon-heteroatom bonds. researchgate.net

Crafting Complex Molecules

The reactivity of the epoxide ring in this compound makes it an excellent precursor for the synthesis of polyfunctionalized organic molecules. These are molecules that contain multiple functional groups, which are specific groups of atoms responsible for the characteristic chemical reactions of those molecules. The ability to introduce various functionalities by opening the epoxide ring allows chemists to build complex molecular architectures from a relatively simple starting material. researchgate.net

A Building Block for Nature's Blueprints

The true potential of this compound and its analogs is highlighted in their application in the total synthesis of natural products. These are complex chemical compounds produced by living organisms. The total synthesis of a natural product is the complete chemical synthesis of that molecule from simple, commercially available starting materials.

Berkelic Acid: The total synthesis of Berkelic acid, a fungal metabolite with interesting biological activity, has been a significant achievement in organic chemistry. nih.govrsc.orgrsc.org In some synthetic routes towards Berkelic acid, a similar epoxide, (R)-(+)-2-pentyloxirane, has been utilized as a key building block. scispace.com The synthesis involves the reaction of this epoxide with other molecular fragments to construct the complex tetracyclic core of the natural product. scispace.comd-nb.info

Lytophilippine A: The synthesis of fragments of Lytophilippine A, another complex natural product, has also been explored. While direct use of this compound is not explicitly detailed in the provided information, the synthetic strategies often involve the use of chiral building blocks, including epoxides, to construct specific stereocenters within the target molecule. d-nb.info

Orchestrating Complex Transformations: Cascade and Tandem Reactions

Cascade reactions, also known as tandem or domino reactions, are chemical processes that involve at least two consecutive reactions where the subsequent reaction results from the functionality formed in the previous step. These reactions are highly efficient as they reduce the number of separate purification steps and the amount of solvent and reagents used.

Initiating Molecular Cascades

Epoxides like this compound are excellent initiators for cascade reactions. The opening of the epoxide ring can generate a reactive intermediate that then participates in a series of subsequent bond-forming events, leading to the rapid construction of complex molecular skeletons. researchgate.net This strategy is particularly useful in the synthesis of polycyclic compounds.

A Two-Step Dance: Epoxidation and Ring Opening

A common and powerful strategy in organic synthesis involves the sequential epoxidation of an alkene followed by the ring-opening of the resulting epoxide. This two-step process allows for the introduction of two new functional groups across a double bond with a high degree of stereocontrol. The ring-opening can be achieved with a wide variety of nucleophiles, leading to a diverse array of products. researchgate.net For instance, the ring-opening of trans-2,3-disubstituted epoxides with amines can lead to the formation of β-amino alcohols. rsc.org

Tailoring for Purpose: Derivatization Strategies

Derivatization is the process of chemically modifying a compound to produce a new compound with different properties. For this compound, derivatization strategies focus on transforming the epoxide into more advanced intermediates that can be used in further synthetic steps. This can involve reactions that open the epoxide ring to introduce new functional groups or reactions that modify the existing side chains. These strategies are crucial for creating a diverse range of molecular structures from a single starting material.

Formation of Substituted β-Lactones from Carbonylation of Epoxides

The carbonylation of epoxides represents a powerful, atom-economical method for synthesizing β-lactones, which are themselves highly valuable intermediates for producing biodegradable polymers, acrylic acid, and other industrial chemicals. acs.org This transformation involves the insertion of a molecule of carbon monoxide (CO) into one of the carbon-oxygen bonds of the epoxide ring. The reaction is typically catalyzed by transition metal complexes, with cobalt-based catalysts being particularly effective. diva-portal.org

Catalytic systems of the general formula [Lewis Acid]⁺[Co(CO)₄]⁻ have been extensively developed and show high efficiency and selectivity for this transformation. acs.orgdiva-portal.orgnih.gov In this system, the Lewis acidic cation activates the epoxide by coordinating to its oxygen atom, making it more susceptible to nucleophilic attack. The active nucleophile is the tetracarbonylcobaltate anion, [Co(CO)₄]⁻, which attacks one of the epoxide carbons. This ring-opening is followed by migratory insertion of CO and subsequent ring-closing to yield the β-lactone product, regenerating the catalyst. bohrium.com

For an unsymmetrical epoxide like this compound, the carbonylation can, in principle, lead to two different regioisomeric β-lactones. Research on various substituted epoxides has shown that CO insertion generally occurs with high regioselectivity, favoring attack at the less-substituted carbon atom of the epoxide. acs.org This selectivity is crucial for the synthesis of a single, well-defined product. While specific studies on this compound are not extensively documented in peer-reviewed literature, the established principles of epoxide carbonylation allow for a reliable prediction of its reactivity. The reaction is expected to proceed with high selectivity to yield β-ethyl-α-pentyl-β-propiolactone.

The table below presents research findings for the carbonylation of various aliphatic epoxides using different catalytic systems, illustrating the general conditions and outcomes applicable to this class of compounds.

Table 1: Catalytic Carbonylation of Representative Aliphatic Epoxides to β-Lactones

| Epoxide Substrate | Catalyst System | Pressure (CO) | Temp. (°C) | Time (h) | Yield (%) | Ref. |

|---|---|---|---|---|---|---|

| Propylene (B89431) Oxide | [PPN]⁺[Co(CO)₄]⁻ / BF₃·OEt₂ | 62 bar | RT | - | 90 | acs.org |

| Isobutylene Oxide | Co₂(CO)₈ / 3-Hydroxypyridine | - | - | - | 60 | Current time information in Bangalore, IN. |

| Cyclohexene Oxide | [(OEP)Cr(THF)₂]⁺[Co(CO)₄]⁻ | 55 bar | 50 | 1 | >99 | acs.org |

This table is illustrative of typical reaction conditions and yields for epoxide carbonylation. Specific results for this compound would require empirical validation. PPN = Bis(triphenylphosphine)iminium; OEP = Octaethylporphyrin; Pc' = A substituted phthalocyanine.

Conversion to Amino Alcohols and Other Functionalities

The ring-opening of epoxides with amines is a fundamental and widely used method for the synthesis of β-amino alcohols. sciengine.comdoi.org These compounds are critical intermediates in the production of pharmaceuticals, natural products, and chiral auxiliaries for asymmetric synthesis. doi.orggoogle.com The reaction involves the nucleophilic attack of an amine on one of the electrophilic carbon atoms of the epoxide ring, leading to the formation of a new carbon-nitrogen bond and a hydroxyl group on the adjacent carbon.

This transformation can be carried out by heating the epoxide with an amine, though this often requires harsh conditions and an excess of the amine. doi.org Consequently, numerous catalytic methods have been developed to facilitate the reaction under milder conditions. sciengine.comgoogle.com Catalysts range from Lewis acids, which activate the epoxide, to various metal complexes and solid-supported reagents that enhance both the rate and selectivity of the reaction. google.comgoogle.com Solvent-free conditions have also been developed, offering a greener and more efficient protocol. doi.org

In the case of an unsymmetrical epoxide such as this compound, the aminolysis reaction can produce two regioisomeric amino alcohols. The outcome is dependent on the reaction conditions (acidic or basic/neutral) and the nature of the amine.

Under basic or neutral conditions , the amine, acting as a nucleophile, will preferentially attack the less sterically hindered carbon atom (the SN2 mechanism). For this compound, this would be the carbon bearing the ethyl group.

Under acidic conditions , the epoxide oxygen is protonated, and the reaction proceeds via a transition state with partial carbocation character. In this case, the nucleophilic attack tends to occur at the more substituted carbon atom that can better stabilize a positive charge.

The stereochemistry of the reaction is also well-defined; the ring-opening proceeds with an inversion of configuration at the carbon atom that is attacked by the amine, resulting in a trans relationship between the incoming amino group and the existing substituent on that stereocenter.

The versatility of this reaction allows for the introduction of a wide array of functionalities by selecting different primary or secondary, aliphatic or aromatic amines. sciengine.com The resulting β-amino alcohols can be further transformed; for instance, they can be converted to chiral aziridines, which are also valuable synthetic intermediates.

The following table summarizes representative examples of the ring-opening of epoxides with various amines, demonstrating the scope and efficiency of this transformation.

Table 2: Synthesis of β-Amino Alcohols from Representative Epoxides and Amines

| Epoxide | Amine | Catalyst / Conditions | Product | Yield (%) | Ref. |

|---|---|---|---|---|---|

| Styrene Oxide | Aniline | Sulfated Tin Oxide | 2-Anilino-2-phenylethanol | 94 | sciengine.com |

| Cyclohexene Oxide | Aniline | Montmorillonite K 10 / Solvent-free | trans-2-(Phenylamino)cyclohexanol | High | |

| Propylene Oxide | Aniline | Acetic Acid / Solvent-free | 1-Anilino-2-propanol | 99 | doi.org |

| Various Epoxides | Various Amines | Water / No Catalyst | Corresponding β-Amino Alcohols | High | google.com |

This table provides examples of β-amino alcohol synthesis from various epoxides. The reaction of this compound is expected to follow these general principles of regioselectivity and stereoselectivity.

Theoretical and Computational Chemistry Studies of 2 Ethyl 3 Pentyloxirane Analogues

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations are fundamental to elucidating the electronic structure and reactivity of substituted oxiranes. These calculations allow for a detailed exploration of potential energy surfaces, revealing the pathways that connect reactants, transition states, and products.

Density Functional Theory (DFT) has become a widely used method for investigating the reaction mechanisms of epoxides due to its balance of computational cost and accuracy. sumitomo-chem.co.jp DFT studies on analogues of 2-ethyl-3-pentyloxirane, such as other substituted oxiranes, have provided significant mechanistic insights. For instance, DFT calculations have been employed to study the ring-opening reactions of asymmetric oxiranes under both acidic and basic conditions. researchgate.nettransformationtutoring.com These studies help predict the regioselectivity of nucleophilic attack, determining whether the nucleophile adds to the more or less substituted carbon of the epoxide ring. transformationtutoring.commasterorganicchemistry.com

Research has shown that the choice of functional and basis set within DFT is crucial for accurately describing the complex electronic structure of the strained oxirane ring. unicamp.br For example, DFT has been used to model the epoxidation of alkenes, confirming that the reaction often proceeds through a concerted mechanism. wayne.edu Furthermore, DFT calculations have been instrumental in understanding the enzymatic reactions involving epoxide intermediates, such as in the biosynthesis of Taxol, where cytochrome P450 catalyzes the formation of an oxetane (B1205548) ring from an epoxide precursor. nih.govacs.org In such complex systems, DFT can elucidate the role of the catalyst and the stability of intermediates, guiding the understanding of biosynthetic pathways. nih.govacs.org

The geometry of the transition state and the height of the energy barrier are critical factors that govern the rate and outcome of a chemical reaction. Computational studies, particularly using DFT and higher-level ab initio methods like Møller–Plesset perturbation theory (MP2) and coupled cluster (CCSD(T)), have been used to characterize these parameters for reactions of oxirane analogues. unicamp.brwayne.edu

For the ring-opening of epoxides, calculations show that the transition state geometry can vary significantly depending on the reaction conditions (acidic vs. basic) and the nature of the nucleophile. acs.org For example, in acid-catalyzed hydrolysis, the transition state involves a protonated epoxide, and the energy barrier is influenced by the stability of the resulting partial positive charge on the ring carbons. unicamp.br Studies on substituted epoxides reveal that substituents have a strong influence on the barrier to ring-opening. acs.org For example, the activation barriers for the epoxidation of ethylene (B1197577) and propene with peroxyformic acid are systematically lower at the B3LYP/6-31G* level compared to higher correlated levels like QCISD(T)/6-31G*. wayne.edu

The table below presents calculated activation energy barriers for the ring-opening of propylene (B89431) oxide under different mechanistic pathways, illustrating the insights gained from computational chemistry.

| Mechanistic Pathway | Computational Method | Activation Energy Barrier (kcal/mol) | Reference |

| SN1 via TS2 | MP2/6-311++G | 18.4 | unicamp.br |

| SN1 | Experimental | 18.6 | unicamp.br |

| Borderline SN2 | MP2/6-311++G | 6.65 | unicamp.br |

| Pure SN2 | MP2/6-311++G** | 7.85 | unicamp.br |

This table showcases computationally determined energy barriers for different reaction pathways of an oxirane analogue.

A key question in many organic reactions is whether multiple bonds are formed and/or broken in a single, concerted step or through a multi-step, stepwise process involving discrete intermediates. pearson.com Computational chemistry provides a powerful means to distinguish between these mechanistic alternatives by locating and characterizing the relevant stationary points (minima and transition states) on the potential energy surface. researchgate.net

For reactions of oxirane analogues, this distinction is crucial. For example, the epoxidation of alkenes with peroxy acids is generally considered a concerted process, often referred to as the "butterfly mechanism". masterorganicchemistry.com DFT calculations support this, showing a single transition state connecting reactants to the epoxide product. wayne.edu In contrast, some cycloaddition reactions involving epoxides may proceed through a stepwise mechanism involving diradical or zwitterionic intermediates. researchgate.net Theoretical studies on the 1,3-dipolar cycloaddition of nitrone to various alkenes have shown that while the concerted pathway is often favored, a stepwise diradical process can become competitive depending on the nature of the reactants. researchgate.net The ability to calculate the energy profiles for both potential pathways allows researchers to predict which mechanism is more likely under a given set of conditions. diva-portal.org Theoretical calculations have shown that for the irreversible inhibition of HIV-1 protease by epoxide inhibitors, the reaction proceeds through a concerted SN2 mechanism. rsc.org

Thermodynamic and Kinetic Modeling

The gas-phase heat of formation (ΔHf°) is a fundamental thermochemical property that quantifies the stability of a molecule. Computational methods, such as G3, CBS-APNO, and CBS-QB3, can calculate these values with high accuracy. researchgate.netnih.gov These calculations are often benchmarked against experimental data where available. nih.gov For substituted oxiranes, computational studies have systematically investigated how alkyl substituents affect the strain energy and, consequently, the heat of formation. masterorganicchemistry.comnih.gov Generally, alkyl substitution tends to reduce the ring strain of epoxides compared to the parent oxirane. masterorganicchemistry.com

The reduction of epoxides is a common synthetic transformation, typically yielding alcohols. researchgate.net The enthalpy change associated with this reaction, the heat of reduction, can also be determined computationally. This involves calculating the heats of formation for the epoxide reactant and the corresponding alcohol product(s). These calculations are important for understanding the regioselectivity of reductions using reagents like lithium aluminum hydride, where the hydride ion typically attacks the least substituted carbon. transformationtutoring.com

The table below lists the gas-phase heats of formation for several butene oxide isomers, comparing experimental values with those obtained from high-level computational methods.

| Compound | Experimental ΔHf° (kcal/mol) | G3 Calculated ΔHf° (kcal/mol) | CBS-APNO Calculated ΔHf° (kcal/mol) | Reference |

| Isobutene oxide | -33.5 ± 0.4 | -33.9 | -33.6 | nih.gov |

| 1-Butene oxide | -26.9 ± 0.4 | -27.3 | -27.1 | nih.gov |

| cis-2-Butene oxide | -32.6 ± 0.5 | -33.4 | -33.0 | nih.gov |

| trans-2-Butene oxide | -34.7 ± 0.5 | -35.2 | -34.9 | nih.gov |

This table demonstrates the strong agreement between experimental and computationally derived heats of formation for oxirane analogues.

Cyclic ethers, including substituted oxiranes, are important intermediates in the low-temperature oxidation and combustion of hydrocarbon fuels, including next-generation biofuels. nsf.govunizar.es Understanding their reaction kinetics is crucial for developing accurate combustion models. nsf.gov The oxidation of cyclic ethers at low temperatures involves complex reaction networks with competing pathways, such as H-atom abstraction, ring-opening, and subsequent reactions with molecular oxygen. nsf.govuga.edu

Kinetic modeling of these systems involves the development of detailed chemical mechanisms that include numerous elementary reactions and their corresponding rate coefficients. anr.fr Quantum chemical calculations are essential for determining the rate coefficients for key reactions, especially for those that are difficult to measure experimentally. researchgate.net For example, theoretical studies have been used to calculate rate coefficients for the cyclization reactions of hydroperoxyl-alkyl radicals, which lead to the formation of cyclic ethers during alkane oxidation. researchgate.net Models for the oxidation of cyclic ethers like tetrahydropyran (B127337) have been developed that incorporate peroxy radical chemistry, which is dominant at low temperatures and responsible for phenomena like negative-temperature coefficient (NTC) behavior. nsf.gov These models are validated and refined by comparing their predictions to experimental data from jet-stirred reactors and rapid compression machines. nsf.gov

Influence of Substituents on Reactivity and Selectivity

The reactivity and selectivity of oxiranes, including analogues of this compound, are profoundly influenced by the nature of the substituents attached to the epoxide ring. These influences can be broadly categorized into electronic and steric effects, which dictate the rate and outcome of chemical reactions, particularly ring-opening reactions. purechemistry.orgresearchgate.net

Electronic Effects of Substituents (Electron-Donating vs. Electron-Withdrawing Groups)

The electronic properties of substituents determine their ability to donate or withdraw electron density from the oxirane ring, which in turn affects the ring's reactivity towards electrophiles and nucleophiles. purechemistry.org

Electron-Donating Groups (EDGs): Substituents like alkyl groups (e.g., ethyl, pentyl) are considered electron-donating. They increase the electron density in the oxirane ring, which can have a dual effect. In acid-catalyzed ring-opening, EDGs can stabilize a developing positive charge (carbocation) on an adjacent carbon atom, thereby facilitating the reaction. Computational studies on monosubstituted ethylene oxides have shown that EDGs lower the kinetic barrier for the rate-determining step in polymerization reactions. researchgate.netnih.gov This makes the reaction more favorable both kinetically and thermodynamically. researchgate.net For instance, a methyl group (-CH₃) is a weak EDG that can accelerate reactions by stabilizing positive charge. purechemistry.org

Electron-Withdrawing Groups (EWGs): Conversely, EWGs, such as nitro (-NO₂) or cyano (-CN) groups, pull electron density away from the oxirane ring. purechemistry.org This makes the ring more electrophilic and susceptible to nucleophilic attack. However, in the context of Lewis acid-catalyzed polymerization, EWGs have been found to increase the kinetic barrier of the rate-determining step, making the reaction less favorable. researchgate.netnih.gov In some cases, a strongly electron-withdrawing substituent can even prevent the activation of the epoxide by a catalyst. acs.org Halogens are also considered EWGs and can influence the ring's reactivity. purechemistry.org

A computational analysis of monosubstituted epoxides in Zwitterionic Ring Expansion Polymerization (ZREP) highlights these trends. researchgate.netacs.org

This table is generated based on findings from computational studies on monosubstituted ethylene oxides. researchgate.netnih.govresearchgate.net

Steric Effects and Regioselectivity

Steric effects relate to the size and spatial arrangement of substituents, which can hinder the approach of a reactant to a specific site on the molecule. purechemistry.org In oxirane chemistry, steric hindrance is a critical factor in determining regioselectivity—the preference for reaction at one of the two carbon atoms of the epoxide ring.

In nucleophilic ring-opening reactions, the nucleophile will generally attack the less sterically hindered carbon atom. For a compound like this compound, both carbons are substituted, but the relative bulk of the ethyl versus the pentyl group would influence the site of attack. Computational studies have revealed that steric bulk can significantly increase the activation energy for reactions compared to less-substituted analogues.

In the context of polymerization, steric effects of substituents have been found to dominate the competition between the addition of another monomer (propagation) and the termination of the growing chain through cyclization. researchgate.netnih.gov Bulky substituents can create steric hindrance that limits the accessibility of an electrophile to the ring. purechemistry.org For many catalysts, this steric hindrance promotes cyclization over linear chain growth. researchgate.net

Computational Analysis of Polymerization Mechanisms

Computational chemistry provides deep insights into the complex mechanisms of polymerization involving oxirane monomers. These studies can elucidate reaction pathways, transition states, and the influence of various factors on the final polymer structure.

Zwitterionic Ring Expansion Polymerization (ZREP)

Zwitterionic Ring Expansion Polymerization (ZREP) is a mechanism used to generate cyclic polymers from monomers like epoxides. acs.org In this process, an electrophilic catalyst activates the epoxide monomer, forming a zwitterionic intermediate where the catalyst bears a negative charge and the epoxide oxygen carries a positive charge. researchgate.netacs.org The polymer chain grows through the successive insertion of monomer units into this zwitterionic complex, maintaining a cyclic structure due to electrostatic interactions between the chain ends. acs.org Eventually, the catalyst is expelled, yielding a cyclic polymer. acs.org

Computational studies, often using Density Functional Theory (DFT), have been instrumental in understanding the ZREP mechanism at a molecular level. researchgate.netacs.org These analyses investigate the energetics of initiation, propagation, and cyclization steps. researchgate.net

Impact of Catalyst and Solvent on Mechanism and Regioselectivity

The choice of catalyst and solvent plays a pivotal role in the ZREP of substituted oxiranes, influencing the reaction's efficiency, mechanism, and the regioselectivity of monomer addition. acs.org

Catalyst Effects: A variety of boron-based Lewis acids, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃ or BCF), are effective catalysts for ZREP. researchgate.netacs.org Computational studies have shown that different catalysts can efficiently activate the epoxide monomer, often with similar energy barriers for the rate-determining step. researchgate.netnih.gov However, the catalyst's structure can influence the competition between propagation and cyclization. While electronic effects of substituents on the monomer dictate regioselectivity, the steric properties of the catalyst can also play a role. researchgate.net

Table 2: Influence of Reaction Parameters on ZREP of Monosubstituted Epoxides

| Parameter | Influence on Kinetics | Influence on Regioselectivity | Influence on Cyclization vs. Propagation |

|---|---|---|---|

| Substituent (Monomer) | Strong (EDGs lower barrier, EWGs raise it) researchgate.netnih.gov | Strong (Determined by electronic effects) researchgate.netnih.gov | Strong (Dominated by steric effects) researchgate.netnih.gov |

| Catalyst (Lewis Acid) | Moderate (Most activate monomer efficiently) researchgate.netnih.gov | Aligns with substituent's electronic effects researchgate.netnih.gov | Moderate to Strong (Can promote cyclization) researchgate.netnih.gov |

| Solvent | Minimal impact on the mechanism researchgate.netnih.gov | Minimal impact researchgate.netnih.gov | Minimal impact researchgate.netnih.gov |

This table is synthesized from findings of a computational study on the ZREP of monosubstituted ethylene oxide. researchgate.netnih.govacs.org

Future Directions and Emerging Research Avenues for 2 Ethyl 3 Pentyloxirane Research

Development of Novel Catalytic Systems

The synthesis of epoxides like 2-Ethyl-3-pentyloxirane is heavily reliant on catalytic methods. Future efforts will focus on creating more efficient, selective, and sustainable catalytic systems.

The demand for enantiomerically pure epoxides in the synthesis of fine chemicals and pharmaceuticals drives the development of advanced enantioselective catalysts. researchgate.net Research is directed towards catalysts that not only provide high enantiomeric excess (ee) but also exhibit high turnover numbers, making processes more economically viable. For instance, chiral chromium(III)-salen catalysts based on DIANANE (endo,endo-2,5-diaminonorbornane) have shown promise in the hydrolytic kinetic resolution of terminal epoxides, achieving high enantiomeric purities with low catalyst loadings. researchgate.net Future work will likely involve the design of new ligands and metal complexes to improve upon these results, potentially targeting specific substrates like this compound. The development of dual-catalytic systems, combining a metal catalyst with a chiral phosphoric acid, has also emerged as a promising strategy for asymmetric radical reactions to produce trifluoromethylated epoxides. acs.org

| Catalyst System | Substrate Type | Key Features | Anticipated Research Direction |

| Chiral Chromium(III)-Salen-DIANANE | Terminal Epoxides | High enantioselectivity, low catalyst loading. researchgate.net | Design of new ligands for improved turnover and substrate scope. |

| Copper(I)/Chiral Phosphoric Acid | Alkenes | Dual-catalytic system for asymmetric radical aminotrifluoromethylation. acs.org | Expansion to other radical transformations and epoxide types. |

A significant push in modern chemistry is towards "green" and sustainable processes. researchgate.net For epoxide synthesis, this translates to the use of environmentally friendly oxidants, such as hydrogen peroxide, and catalysts based on abundant and non-toxic metals. Tungsten-based catalysts, for example, have been used for epoxidation with aqueous hydrogen peroxide under mild conditions. Research will likely focus on improving the efficiency and reusability of these catalysts, potentially through immobilization on solid supports or the use of phase-transfer agents to enhance reaction rates in biphasic systems. researchgate.net The use of solventless conditions is another area of active investigation to minimize waste and environmental impact. lookchem.com

Exploration of Bio-Inspired and Biocatalytic Transformations

Nature provides a vast inspiration for chemical transformations. Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods. researchgate.netslideshare.net

The use of epoxide hydrolases for the kinetic resolution of racemic epoxides is a well-established biocatalytic approach. electronicsandbooks.com For instance, bacterial epoxide hydrolases have demonstrated high selectivity in the resolution of 2,2-disubstituted oxiranes. electronicsandbooks.com While the selectivity for 2-ethyl-2-pentyloxirane was modest, significant improvements were seen with slight modifications to the substrate structure, indicating the potential for enzyme engineering to tailor selectivity. electronicsandbooks.com Future research will undoubtedly focus on the directed evolution and rational design of enzymes like epoxide hydrolases and monooxygenases to create biocatalysts with enhanced activity and selectivity specifically for substrates like this compound. thieme-connect.comthieme-connect.com The stereodivergent synthesis of all four stereoisomers of 2-methyl-3-pentyloxirane (B8778306) has been achieved through chemoenzymatic methods, highlighting the power of combining chemical and biological catalysis. thieme-connect.comthieme-connect.combohrium.com

| Biocatalytic Approach | Enzyme Type | Application | Future Research Focus |

| Kinetic Resolution | Epoxide Hydrolase | Separation of racemic epoxides. electronicsandbooks.com | Enzyme engineering for improved selectivity towards specific substrates. |

| Asymmetric Epoxidation | Monooxygenase | Direct enantioselective synthesis of epoxides from alkenes. researchgate.net | Discovery and engineering of novel monooxygenases with broader substrate scope. |

| Stereodivergent Synthesis | Multiple Enzymes/Chemoenzymatic | Access to all possible stereoisomers of a chiral molecule. thieme-connect.comthieme-connect.com | Development of one-pot multi-enzyme cascade reactions. |

Integration with Flow Chemistry and Advanced Manufacturing Processes

Flow chemistry, where reactions are performed in a continuous stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and easier scalability. nih.govumontreal.ca The integration of catalytic and biocatalytic systems for the synthesis of this compound and other epoxides into flow reactors is a promising avenue for more efficient and sustainable production. uc.pt

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and selectivities. nih.gov For example, the synthesis of important epoxide intermediates like glycidol (B123203) and epichlorohydrin (B41342) has been successfully demonstrated using multi-step flow systems. uc.pt Future research will likely focus on developing integrated flow processes that combine the synthesis of this compound with subsequent in-line purification and derivatization steps, leading to a more streamlined and automated manufacturing process.

Discovery of New Rearrangement and Ring Expansion Reactions

The strained three-membered ring of epoxides makes them susceptible to a variety of rearrangement and ring-expansion reactions, providing access to a diverse range of molecular architectures. chemistrysteps.commasterorganicchemistry.com While the fundamental rearrangements of epoxides are well-known, the discovery of novel transformations and the application of existing ones to new substrates like this compound remain active areas of research.

For instance, the Payne rearrangement allows for the isomerization of 2,3-epoxy alcohols, which can be a key step in complex synthetic sequences. libretexts.org The Tiffeneau-Demjanov rearrangement offers a method for the one-carbon ring expansion of cyclic ketones via an epoxide intermediate. msu.edu Future work could explore the application of these and other rearrangements to derivatives of this compound to generate novel carbocyclic and heterocyclic scaffolds. The development of new catalytic systems to control the regio- and stereoselectivity of these rearrangements will also be a key research focus.

Advanced Computational Modeling for Predictive Synthesis and Mechanism Elucidation

Computational chemistry has become an indispensable tool in modern chemical research. Density Functional Theory (DFT) calculations, for example, can be used to model reaction pathways, predict transition state energies, and elucidate reaction mechanisms. In the context of this compound, computational modeling can be applied to:

Predict the stereochemical outcome of catalytic reactions: By modeling the interaction between a chiral catalyst and the substrate, it is possible to predict which enantiomer of the product will be formed preferentially.

Elucidate reaction mechanisms: Computational studies can provide detailed insights into the step-by-step process of a chemical reaction, helping chemists to understand how and why a particular product is formed. For example, DFT calculations have been used to investigate the activation energies of epoxidation reactions.

Design new catalysts: By understanding the key factors that govern catalyst activity and selectivity, computational models can be used to design new and improved catalysts in silico before they are synthesized in the laboratory.

The synergy between computational modeling and experimental work is expected to accelerate the discovery and optimization of new synthetic methods for this compound and other valuable chemical compounds.

Stereochemical Control in Complex Epoxide Architectures

The precise control of stereochemistry in the synthesis of complex molecules is a cornerstone of modern organic chemistry, particularly in the preparation of biologically active compounds and advanced materials. For a molecule such as this compound, which possesses two adjacent stereocenters, the ability to selectively produce a single stereoisomer is of paramount importance. The spatial arrangement of the ethyl and pentyl groups relative to the oxirane ring dictates the molecule's three-dimensional shape and, consequently, its interactions with other chiral molecules. Research into the stereochemical control of analogous 2,3-disubstituted epoxides provides a framework for understanding the potential strategies to access specific stereoisomers of this compound.

Methodologies for achieving such control can be broadly categorized into stereoselective epoxidation of a precursor alkene and the manipulation of racemic epoxide mixtures through kinetic resolution. These approaches often employ chiral catalysts, enzymes, or chiral auxiliaries to influence the stereochemical outcome of the reaction.

One powerful strategy for establishing the stereochemistry of 2,3-disubstituted epoxides is through the stereodivergent synthesis from a common starting material. For instance, in the synthesis of the analogous 2-methyl-3-pentyloxiranes, a combination of chemical and biocatalytic methods has been successfully employed. thieme-connect.combohrium.com This approach allows for the preparation of all four possible stereoisomers from a single precursor, highlighting the versatility of combining traditional organic synthesis with enzymatic reactions. The use of enzymes, such as epoxide hydrolases or lipases, can offer high levels of enantioselectivity and diastereoselectivity, often under mild reaction conditions. oup.comresearchgate.net

Catalytic asymmetric epoxidation represents another key avenue for stereochemical control. The use of metal complexes with chiral ligands can facilitate the enantioselective transfer of an oxygen atom to an alkene precursor. For example, manganese porphyrin complexes have been investigated for the diastereoselective epoxidation of cis-alkenes, where the catalyst's structure influences the ratio of cis to trans epoxide products. acs.org The reaction environment, including the choice of oxidant and the presence of co-ligands, can significantly impact the stereoselectivity of the epoxidation. acs.org

Furthermore, the kinetic resolution of racemic epoxide mixtures is a widely used technique. This process involves the selective reaction of one enantiomer of the epoxide with a chiral reagent or catalyst, leaving the unreacted enantiomer in high enantiomeric excess. Epoxide hydrolases are particularly effective for this purpose, catalyzing the ring-opening of one enantiomer at a much faster rate than the other. oup.com

The development of complex epoxide architectures often involves multi-step synthetic sequences where the stereochemistry of the epoxide is relayed to subsequent stereocenters. The ring-opening of a stereochemically defined epoxide with a nucleophile proceeds with a predictable stereochemical outcome (typically with inversion of configuration at the site of attack), allowing for the construction of intricate molecular frameworks with precise stereocontrol. researchgate.net This makes enantiopure epoxides valuable building blocks in the total synthesis of natural products and pharmaceuticals. d-nb.infoscispace.commdpi.com